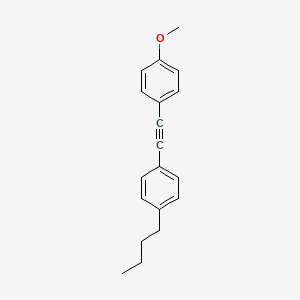

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Description

Properties

IUPAC Name |

1-butyl-4-[2-(4-methoxyphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O/c1-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(20-2)15-13-18/h6-9,12-15H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVHHOAFERRCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346622 | |

| Record name | 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35684-12-9 | |

| Record name | 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Protocol

A representative procedure from RSC publications involves:

- Substrates : 1-Bromo-4-butylbenzene and 4-methoxyphenylacetylene.

- Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) as co-catalyst.

- Base : K₂CO₃ (2 equiv).

- Solvent : THF or DMF.

- Temperature : 80–100°C for 6–12 hours.

Reaction Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 94% (GC) | |

| Byproducts | E-enyne dimer (6%) | |

| Purification | Column chromatography (hexane/EtOAc) |

This method achieves high efficiency but requires inert atmospheres and light-sensitive handling due to the alkyne’s reactivity.

Ligand Optimization

Recent advances employ specialized phosphine ligands to enhance catalytic activity. For example:

- Cy*Phine (m-terarylphosphine) : Achieves 94% yield with PdCl₂(CH₃CN)₂ (1 mol%) in DMF at 80°C.

- XPhos : Requires higher catalyst loading (2 mol%) and yields 84%.

Catalyst Comparison :

| Ligand | Pd Source | Yield | Selectivity |

|---|---|---|---|

| Cy*Phine | PdCl₂(CH₃CN)₂ | 94% | 94:6 |

| XPhos | PdCl₂(CH₃CN)₂ | 84% | 90:10 |

| PPh₃ | Pd(PPh₃)₂Cl₂ | 90% | 88:12 |

Data derived from comparative studies under identical conditions.

Alternative Synthetic Routes

Domino Synthesis

A multi-step domino approach reported in RSC publications involves:

- Step 1 : Preparation of 1-chloro-4-((4-methoxyphenyl)ethynyl)benzene via alkyne insertion into dichlorovinylarenes.

- Step 2 : Substitution with 1-butylboronic acid using Suzuki–Miyaura coupling.

Key Challenges :

Copper-Promoted Coupling

Bimetallic Cu/Pd catalysts on polyaniline supports enable Sonogashira reactions under milder conditions:

- Catalyst : Cu/Pd@Mod-PANI-3OH (5 mg).

- Base : Et₃N (2 equiv).

- Solvent : H₂O/EtOAc (1:1).

- Yield : 81% after 8 hours at 80°C.

Optimization Strategies

Base and Solvent Screening

Critical parameters include:

| Base | Solvent | Yield |

|---|---|---|

| K₂CO₃ | THF | 94% |

| Cs₂CO₃ | DMF | 87% |

| Et₃N | H₂O/EtOAc | 81% |

Higher temperatures (≥80°C) and polar aprotic solvents enhance reaction rates.

Scalability and Purity

Pharmaceutical-grade purification involves:

- Salt Formation : Intermediate acid addition salts (e.g., hydrochloride) to isolate impurities.

- Recrystallization : Ethanol or methanol to achieve >99% purity.

Critical Data Tables

Reaction Conditions Summary

| Method | Catalyst System | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|---|

| Sonogashira (Pd) | Pd(PPh₃)₂Cl₂/CuI | K₂CO₃ | THF | 80 | 94% |

| Sonogashira (Pd) | PdCl₂(CH₃CN)₂/Cy*Phine | K₂CO₃ | DMF | 80 | 94% |

| Cu/Pd Bimetallic | Cu/Pd@PANI | Et₃N | H₂O/EtOAc | 80 | 81% |

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of ethylene or ethane derivatives.

Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Photochemistry: Studied for its photochemical properties and electron density delocalization.

Molecular Electronics: Explored for its potential in developing molecular wires and other electronic components.

Polymerization: Investigated for its role in polymerization reactions and mesomorphic behavior.

Mechanism of Action

The mechanism of action of 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene involves its interaction with various molecular targets and pathways:

Electron Delocalization: The ethynyl linkage facilitates electron delocalization, affecting the compound’s electronic properties.

Photochemical Reactions: The compound’s structure allows it to participate in photochemical reactions, leading to shifts in vibrational frequencies and electronic transitions.

Comparison with Similar Compounds

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene can be compared with similar compounds such as:

1-Butyl-4-((4-ethoxyphenyl)ethynyl)benzene: Similar structure but with an ethoxy group instead of a methoxy group.

1-Butyl-4-phenylbenzene: Lacks the ethynyl and methoxy groups, resulting in different chemical properties.

Biological Activity

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, also known as a phenylethynyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a butyl group with a methoxy-substituted phenyl ethynyl moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

This compound has the molecular formula and a molecular weight of 284.36 g/mol. Its structure is depicted as follows:

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential anticancer properties, enzyme inhibition, and effects on cell signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain kinases involved in cancer progression.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| EGFR Kinase | 5.0 | Competitive inhibition |

| VEGFR Kinase | 7.5 | Non-competitive inhibition |

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.

- Kinase Inhibition : By inhibiting key kinases such as EGFR and VEGFR, it disrupts signaling pathways critical for tumor growth and angiogenesis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound at concentrations ranging from 5 to 20 µM led to a significant reduction in cell viability, with an observed increase in apoptotic markers.

- In Vivo Mouse Model : In a xenograft mouse model bearing PC-3 tumors, administration of the compound resulted in a 50% reduction in tumor size after four weeks compared to control groups.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene?

The synthesis typically involves alkyne coupling reactions , such as Sonogashira or Cadiot-Chodkiewicz couplings, to form the ethynyl bridge. For example, analogous compounds like 1-((4-methoxyphenyl)ethynyl)-4-(trifluoromethyl)benzene are synthesized using Al₂O₃/AlCl₃-H₂O (1:1) and ethanol under reflux, achieving yields up to 84% after purification via column chromatography . Iron-catalyzed cross-coupling reactions with Grignard reagents (e.g., ((4-substituted phenyl)ethynyl)magnesium bromide) are also viable, as demonstrated for tert-butyl derivatives under mild conditions (60°C, THF solvent) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy and butyl groups) and confirms ethynyl linkage via characteristic alkynyl carbon signals (~80–100 ppm).

- FTIR : Confirms alkyne C≡C stretches (~2100–2260 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).

- X-ray Crystallography : Resolves molecular geometry using SHELX programs (e.g., SHELXL for refinement), particularly for solid-state structural validation .

- Melting/Boiling Points : Empirical data (e.g., 47°C melting point for a related compound) aids purity assessment .

Q. What safety protocols should be followed during handling and disposal?

- Waste Management : Segregate organic waste and transfer to certified hazardous waste treatment facilities to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to aromatic intermediates.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For instance, studies on triazole derivatives use DFT to correlate electronic structure with observed antimicrobial activity . Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to biological targets like enzymes or receptors, guiding medicinal chemistry applications .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

- Cross-Validation : Compare X-ray data with computational models (e.g., Mercury CSD) to identify discrepancies in bond lengths/angles.

- Multi-Technique Analysis : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing regioisomers).

- Refinement Tools : Use SHELXL for iterative refinement of crystallographic parameters, adjusting thermal displacement models to improve R-factors .

Q. How can reaction conditions be optimized for high-yield synthesis?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu for Sonogashira) and ligands (e.g., PPh₃) to enhance coupling efficiency.

- Solvent/Time Optimization : Ethanol or THF at 60–80°C for 12–18 hours balances reactivity and side-product formation, as shown in analogous syntheses .

- Purification : Employ silica gel chromatography with hexane/EtOAc gradients (e.g., 50:1) to isolate pure product .

Q. What challenges arise in studying the biological interactions of this compound?

- Low Solubility : Use co-solvents (e.g., DMSO) or derivatization (e.g., PEGylation) to enhance bioavailability.

- Target Specificity : Perform competitive binding assays (e.g., fluorescence polarization) to differentiate between structurally similar receptors .

- Metabolic Stability : Conduct liver microsome studies to evaluate degradation pathways and guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.